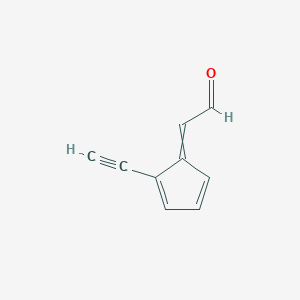
2-(2-Ethynyl-2,4-cyclopentadien-1-ylidene)ethenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethynyl-2,4-cyclopentadien-1-ylidene)ethenol is an organic compound with the molecular formula C9H6O It is characterized by the presence of an ethynyl group attached to a cyclopentadienylidene ring, which is further connected to an ethenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethynyl-2,4-cyclopentadien-1-ylidene)ethenol typically involves the reaction of cyclopentadienylidene intermediates with ethynyl-containing reagents under controlled conditions. One common method involves the use of palladium-catalyzed coupling reactions, which facilitate the formation of the ethynyl-cyclopentadienylidene bond. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 25°C to 80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Ethynyl-2,4-cyclopentadien-1-ylidene)ethenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert the ethynyl group to an ethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Hydrogen gas (H2), palladium on carbon (Pd/C)
Nucleophiles: Halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, ethyl derivatives, and various substituted compounds depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(2-Ethynyl-2,4-cyclopentadien-1-ylidene)ethenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2-Ethynyl-2,4-cyclopentadien-1-ylidene)ethenol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ethenol group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-Cyclopentadien-1-ylidene)ethyl: Similar structure but lacks the ethynyl group, resulting in different chemical properties and reactivity.
2,4-Cyclopentadien-1-ylidene methanone: Contains a methanone group instead of the ethenol group, leading to different reactivity and applications.
Uniqueness
2-(2-Ethynyl-2,4-cyclopentadien-1-ylidene)ethenol is unique due to the presence of both the ethynyl and ethenol groups, which confer distinct chemical reactivity and potential for diverse applications in various fields of research .
Propriétés
Formule moléculaire |
C9H6O |
|---|---|
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
2-(2-ethynylcyclopenta-2,4-dien-1-ylidene)acetaldehyde |
InChI |
InChI=1S/C9H6O/c1-2-8-4-3-5-9(8)6-7-10/h1,3-7H |
Clé InChI |
KXYFNVDWQRUBKH-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=CC1=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


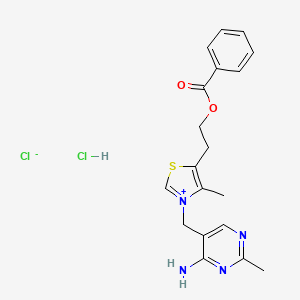
![1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B13825107.png)
![rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone](/img/structure/B13825112.png)
![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13825121.png)
![[2-(2-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13825133.png)
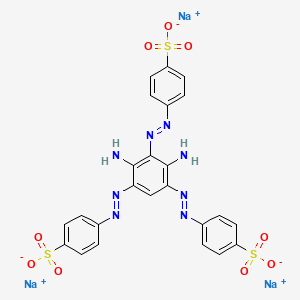
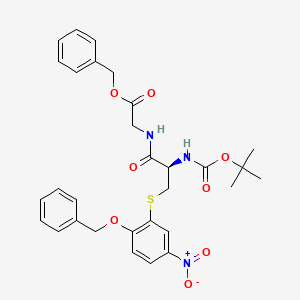


![1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI)](/img/structure/B13825157.png)

![5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B13825172.png)
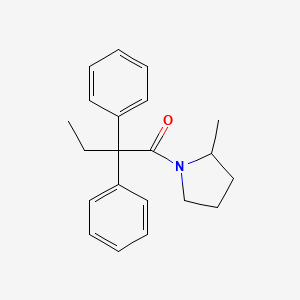
![N-cyclohexyl-N'-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea](/img/structure/B13825179.png)
